1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of biologically active molecules. The presence of the bromo and pyrazole groups contributes to its reactivity and biological activity.
The compound can be synthesized from commercially available chemicals, including 4-bromoaniline and various pyrazole derivatives. Its synthesis has been documented in various scientific literature, highlighting its versatility in organic synthesis.
1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone is classified as an aromatic ketone due to the presence of the ethanone functional group and a substituted phenyl ring. It falls under the broader category of heterocyclic compounds due to the inclusion of the pyrazole ring.
The synthesis of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone typically involves several steps:
In one documented method, 4-bromoaniline is reacted with an appropriate hydrazine in ethanol under reflux conditions, followed by acylation with acetyl chloride. The final product is purified through recrystallization from suitable solvents such as ethanol or methanol .
1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone can undergo various chemical reactions typical of aromatic compounds:
In synthetic applications, this compound serves as a versatile building block for synthesizing more complex structures, including various heterocycles and biologically active compounds .
The mechanism of action for compounds containing the pyrazole moiety often involves interaction with biological targets such as enzymes or receptors.
Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties .
Relevant data includes spectral characteristics observed in infrared spectroscopy (IR) and nuclear magnetic resonance (NMR), which confirm the presence of functional groups and structural integrity .
1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone finds applications primarily in medicinal chemistry:
The compound’s unique structure allows it to serve as a scaffold for further modifications aimed at enhancing biological activity or selectivity against specific targets .
1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone (CAS 1182992-21-7) is a brominated pyrazole derivative with molecular formula C11H9BrN2O and molecular weight 265.11 g/mol [1] [2] [3]. This crystalline solid features a planar arylpyrazole scaffold where the acetyl group at the phenyl para-position and the bromine atom at pyrazole C4 create an electronically asymmetric structure [1] [8]. Its synthetic versatility stems from three reactive centers: the ketone carbonyl (electrophilic), the bromine (nucleophilic displacement site), and the pyrazole N2 (coordination site) [1] [4]. As a bifunctional building block, this compound bridges heterocyclic and aromatic chemistry, enabling diverse molecular transformations essential in medicinal chemistry and materials science [2] [4].
Table 1: Physicochemical Profile of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone
Property | Value | Source |
---|---|---|
CAS Registry Number | 1182992-21-7 | [1] [2] |
Molecular Formula | C11H9BrN2O | [1] [3] |
Molecular Weight | 265.11 g/mol | [1] [2] |
MDL Number | MFCD12756230 | [1] [3] |
SMILES Notation | CC(=O)C1=CC=C(N2N=CC(Br)=C2)C=C1 | [2] |
Purity Specification | ≥95% | [1] |
Pyrazole derivatives constitute privileged scaffolds in medicinal chemistry due to their bioisosteric mimicry of amide bonds and phenyl rings, enabling target engagement with reduced metabolic liability [4] [10]. The planar, electron-rich 1,3-dipolar structure of pyrazoles facilitates π-stacking interactions with biological targets while nitrogen atoms serve as hydrogen bond acceptors [4]. Clinically significant pyrazole-containing drugs include celecoxib (COX-2 inhibitor), sildenafil (PDE5 inhibitor), and rimonabant (CB1 antagonist), demonstrating the scaffold's therapeutic versatility [4].
1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone exemplifies strategic molecular design where the acetylphenyl group enhances membrane permeability and the pyrazole nitrogen enables target-specific hydrogen bonding [4] [10]. Recent studies show pyrazole-acetylphenyl hybrids exhibit potent anticancer activity; for instance, pyrazole-chalcone derivatives demonstrate >80% inhibition against HNO-97 cancer cells at 100 μg/mL while maintaining safety toward normal HSF cells [10]. The ketone functionality provides a synthetic handle for generating Schiff bases, hydrazones, and heterocyclic fused systems, expanding medicinal chemistry space [4] [8].
Halogen atoms—particularly bromine—serve as strategic substituents in pyrazole-based pharmacophores by modulating electronic properties, enhancing target binding through halogen bonding, and enabling late-stage functionalization via cross-coupling reactions [1] [3] [8]. The C4 position of pyrazole is electronically activated for electrophilic substitution, making 4-bromopyrazoles readily accessible intermediates [4] [8]. In 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, the bromine atom increases molecular polarizability (cLogP 3.21) and serves as a heavy atom placeholder for Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and nucleophilic substitutions [1] [8].
The bromine's steric and electronic effects significantly influence biological activity. Comparative studies show 4-bromopyrazole derivatives exhibit 3–5-fold enhanced antimicrobial activity against E. coli (MIC 7.8 μg/mL) and MRSA (MIC 15.7 μg/mL) compared to non-halogenated analogs [10]. This enhancement stems from halogen bonding with protein backbone carbonyls and increased membrane penetration due to lipophilicity [4] [10]. Bromine also enables the synthesis of α-halo ketones like 2-bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethan-1-one (CAS 1227955-12-5), where the bromomethylketone moiety acts as an alkylating agent for nucleophilic residues in biological targets [1] [8].
Positional isomerism in arylpyrazoles dramatically influences molecular conformation, electronic distribution, and biological activity [5] [7] [8]. The regioselective attachment at pyrazole N1 versus C3 creates distinct pharmacophoric geometries, while substituent positioning on the phenyl ring alters dipole moments and hydrogen bonding capacity [5] [8]. In 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone, the para-acetyl group establishes a linear, conjugated system with the pyrazole, evidenced by bathochromic shifts in UV spectroscopy [3] [8]. This conjugation enhances charge transfer properties critical for materials science applications [4].
Comparative analysis of positional isomers reveals significant functional differences:
Table 2: Electronic and Biological Implications of Positional Isomerism
Isomer | Dipole Moment (D) | LogP | Anticancer Activity (% Inhibition) | Key Structural Feature |
---|---|---|---|---|
1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone | 4.2 | 3.21 | >80% (HNO-97) | para-Acetyl, C4-Br |
1-(3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)phenyl)ethanone | 3.7 | 3.45 | ≈50% | meta-Acetyl, hindered rotation |
1-(4-Bromo-1H-pyrazol-1-yl)ethanone | 2.9 | 1.88 | Not reported | No aryl spacer, reduced conjugation |
Functional group dynamics further modulate reactivity: The acetyl group undergoes α-halogenation to form 2-bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone (344.00 g/mol), a bis-electrophile used to construct tricyclic systems like [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines [4] [8]. Alternatively, carbonyl reduction yields [4-(4-bromo-1H-pyrazol-1-yl)phenyl]methanol—a key intermediate for ether-linked bifunctional compounds [1]. These transformations exemplify how strategic positioning of functional groups enables diverse molecular architectures from a single scaffold.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: